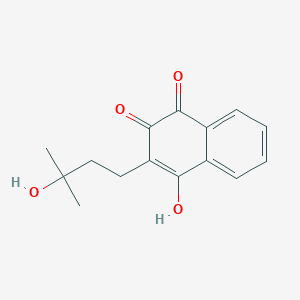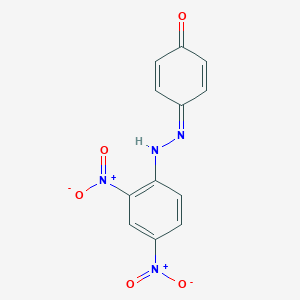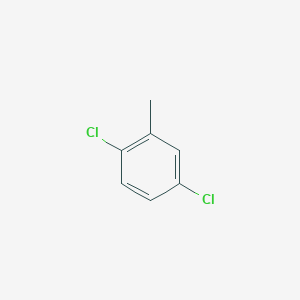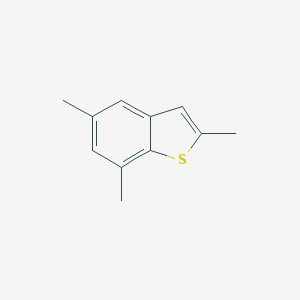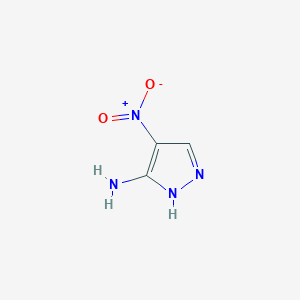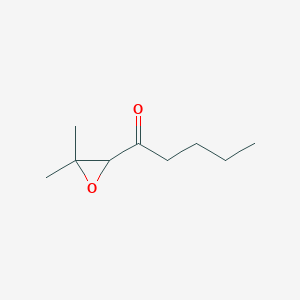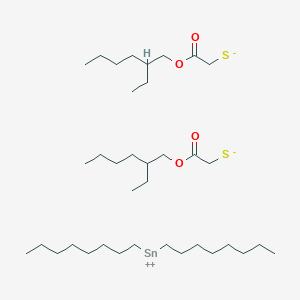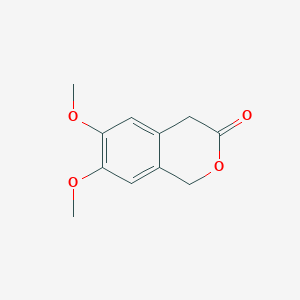
6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
概要
説明
6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
The compound has a melting point of 108-109.5 °C and a predicted boiling point of 398.0±42.0 °C . Its predicted density is 1.211±0.06 g/cm3 . The compound is solid in form and has a yellow color .科学的研究の応用
Neurodegenerative Disease Research
6,7-dimethoxyisochroman-3-one: has been explored for its potential in treating neurodegenerative diseases such as Alzheimer’s. Derivatives of this compound have shown potent anti-acetylcholinesterase (AChE) activity , which is significant because AChE inhibitors are used to manage symptoms of Alzheimer’s disease by increasing the level of acetylcholine in the brain .
Antioxidant Activity
Research indicates that certain derivatives of 6,7-dimethoxyisochroman-3-one exhibit modest antioxidant activity. Antioxidants are crucial in scientific research for their ability to neutralize free radicals and prevent oxidative stress, which is implicated in various chronic diseases .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its binding affinity and inhibitory potential against target enzymes. This is particularly useful in drug design and discovery, where the compound’s interactions with biological targets are computationally simulated .
Anti-Aβ Aggregation Efficacy
In the context of Alzheimer’s disease, derivatives of 6,7-dimethoxyisochroman-3-one have been evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides. This is a key area of research since Aβ aggregation is a hallmark of Alzheimer’s pathology .
Blood-Brain Barrier Penetration
The compound’s derivatives have been screened in silico for their ability to cross the blood-brain barrier. This property is essential for the development of neuroactive drugs, as it determines a compound’s potential effectiveness in treating central nervous system disorders .
Chemical Reference Standard
Due to its well-defined structure, 6,7-dimethoxyisochroman-3-one is used as a chemical reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical methods .
Safety and Hazards
The compound has been classified with the GHS07 hazard symbol, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection .
特性
IUPAC Name |
6,7-dimethoxy-1,4-dihydroisochromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-9-3-7-5-11(12)15-6-8(7)4-10(9)14-2/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZRPKWKRMROBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2COC(=O)CC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319479 | |
| Record name | 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one | |
CAS RN |
16135-41-4 | |
| Record name | 16135-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




